N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide
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Overview
Description
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide, also known as MPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPB is a small molecule that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions.
Scientific Research Applications
Synthesis and Spectral Analysis
Research has been conducted on derivatives and compounds related to N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide, focusing on their synthesis and spectral analysis. For example, a study detailed the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, demonstrating the biological activity potential of these compounds through various spectral data, including 1H-NMR, IR, and mass spectral analysis. The synthesized compounds showed moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria, highlighting their potential as antimicrobial agents (Khalid et al., 2016).
Biological Activities
Several studies on compounds structurally related to N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide have focused on their potential biological activities:
Antibacterial and Antimalarial Activities : Compounds synthesized from related chemical frameworks have been evaluated for their antibacterial properties and antimalarial activities, providing insights into their potential therapeutic applications. These compounds exhibit a range of activities against various bacterial strains and have been studied for their efficacy in malaria treatment (Fahim & Ismael, 2021).
Antiproliferative and Anti-HIV Activity : Research into N-{2-oxo-2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]}-(het)arenecarboxamides, a series of derivatives, has been conducted to evaluate their in vitro antiproliferative activity against a large panel of human tumor-derived cell lines and their potential Anti-HIV activity. These studies have identified compounds with notable effects on specific cell lines, offering a foundation for further development in cancer and HIV therapy (Al-Soud et al., 2010).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cyclin-dependent kinase 2 (cdk2), which plays a crucial role in cell cycle regulation .
Mode of Action
It’s known that cdk2 inhibitors generally work by binding to the atp pocket of the enzyme, thereby preventing its interaction with cyclin and inhibiting cell cycle progression .
Biochemical Pathways
The compound likely affects the cell cycle regulation pathway due to its potential inhibitory effect on CDK2. This can lead to cell cycle arrest and potentially induce apoptosis, thereby inhibiting the proliferation of cancer cells .
Pharmacokinetics
Similar compounds have been designed with bioisosterism and pharmacokinetic parameters in mind, suggesting that they may have favorable absorption, distribution, metabolism, and excretion profiles .
Result of Action
The result of the compound’s action would likely be cell cycle arrest at the G1/S transition, leading to the inhibition of cell proliferation. This could potentially lead to the induction of apoptosis, particularly in cancer cells that rely heavily on CDK2 activity for survival .
properties
IUPAC Name |
N-[(1-methylsulfonylpiperidin-4-yl)methyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S2/c1-23(20,21)18-6-4-11(5-7-18)9-16-15(19)12-2-3-13-14(8-12)22-10-17-13/h2-3,8,10-11H,4-7,9H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIKWWXZQZJLCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC3=C(C=C2)N=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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